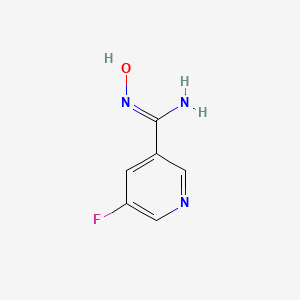

5-Fluoro-N'-hydroxypyridine-3-carboximidamide

Description

5-Fluoro-N’-hydroxypyridine-3-carboximidamide: is a chemical compound with the molecular formula C6H6FN3O It is characterized by the presence of a fluorine atom at the 5th position of the pyridine ring, a hydroxyl group attached to the nitrogen atom, and a carboximidamide group at the 3rd position

Properties

IUPAC Name |

5-fluoro-N'-hydroxypyridine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O/c7-5-1-4(2-9-3-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBPOVFTHGJLPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=C1F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N’-hydroxypyridine-3-carboximidamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-fluoropyridine-3-carboxylic acid.

Formation of Carboximidamide Group: The carboxylic acid group is converted to a carboximidamide group using reagents such as thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).

Introduction of Hydroxyl Group: The hydroxyl group is introduced by reacting the intermediate with hydroxylamine (NH2OH) under controlled conditions.

Industrial Production Methods: Industrial production of 5-Fluoro-N’-hydroxypyridine-3-carboximidamide may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that 5-Fluoro-N'-hydroxypyridine-3-carboximidamide may serve as a lead compound in drug development, particularly for antimicrobial agents. Its structural features allow it to interact effectively with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.

Cancer Therapeutics

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, it has been investigated for its inhibitory effects on tankyrases, which are implicated in tumor growth and metastasis. Structure-activity relationship studies indicate that modifications to the compound can enhance its potency and selectivity against cancer cell lines .

Fungicidal Properties

Research has demonstrated that derivatives of 5-Fluoro-N'-hydroxypyridine-3-carboximidamide exhibit antifungal activities against various plant pathogens. In vitro tests have shown effective inhibition rates against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, suggesting potential use as agricultural fungicides .

Insecticidal Activity

In addition to antifungal properties, compounds derived from 5-Fluoro-N'-hydroxypyridine-3-carboximidamide have been evaluated for insecticidal activities. Results indicate moderate effectiveness against pests like Mythimna separata and Spodoptera frugiperda, which could make these compounds valuable in pest management strategies .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of various derivatives of 5-Fluoro-N'-hydroxypyridine-3-carboximidamide against several cancer cell lines (PC3, K562, Hela, A549). The findings indicated that some derivatives exhibited significant inhibition rates, highlighting their potential as anticancer agents. Notably, certain compounds showed higher efficacy than standard treatments like doxorubicin .

Case Study 2: Agricultural Efficacy Testing

In agricultural research, a series of tests were conducted to assess the fungicidal and insecticidal properties of derivatives based on 5-Fluoro-N'-hydroxypyridine-3-carboximidamide. The results demonstrated promising antifungal activity against B. cinerea, with some compounds achieving inhibition rates exceeding those of commercial fungicides . Additionally, insecticidal tests revealed that specific derivatives could effectively reduce pest populations in controlled environments.

Mechanism of Action

The mechanism of action of 5-Fluoro-N’-hydroxypyridine-3-carboximidamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. The hydroxyl and carboximidamide groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

5-Fluoropyridine-3-carboxamide: Lacks the hydroxyl group, resulting in different reactivity and applications.

5-Hydroxy-N’-hydroxypyridine-3-carboximidamide: Contains a hydroxyl group at the 5th position instead of fluorine, leading to variations in chemical behavior.

3-Fluoro-5-hydroxypyridine:

Uniqueness: 5-Fluoro-N’-hydroxypyridine-3-carboximidamide is unique due to the combination of fluorine, hydroxyl, and carboximidamide groups in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

5-Fluoro-N'-hydroxypyridine-3-carboximidamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 155.13 g/mol. Its structure includes a pyridine ring substituted with a fluorine atom and a hydroxyl group, along with a carboximidamide moiety, which is crucial for its chemical interactions and biological effects.

The biological activity of 5-Fluoro-N'-hydroxypyridine-3-carboximidamide is primarily attributed to its interaction with various biomolecules, including proteins and nucleic acids. The presence of the fluorine atom enhances its reactivity, influencing various biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity in vitro, indicating potential applications in neuropharmacology.

- Antiviral and Anticancer Activities : Compounds structurally related to 5-Fluoro-N'-hydroxypyridine-3-carboximidamide have shown antiviral and anticancer properties, suggesting that this compound may exhibit similar activities .

Anticancer Potential

Research has indicated that fluorinated compounds often demonstrate enhanced biological activity against cancer cells. For instance, studies on related compounds show significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) . The incorporation of fluorine into drug design has been associated with improved potency and selectivity.

Antiviral Effects

Fluorinated pyridine derivatives have been explored for their antiviral properties. Given the structural similarities, 5-Fluoro-N'-hydroxypyridine-3-carboximidamide may also exhibit antiviral effects through mechanisms such as inhibiting viral replication or interfering with viral protein functions .

Case Studies

- Fluorinated Compounds in Cancer Therapy : A study highlighted the efficacy of fluorinated compounds in targeting specific cancer pathways. For example, certain fluorinated agents showed enhanced interaction with the ATP-binding site of oncogenic proteins, leading to reduced tumor growth in preclinical models .

- Neuropharmacological Applications : Research has demonstrated that similar compounds can modulate neurotransmitter systems by inhibiting AChE, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-hydroxy-3-nitropyridine | Nitro group at position 3 | Exhibits different reactivity due to nitro group |

| 5-Fluoro-3-hydroxypyridine | Hydroxyl group at position 3 | Lacks carboximidamide functionality |

| N'-Hydroxypyridine-3-carboximidamide | No fluorine substitution | More basic due to absence of electronegative fluorine |

This table illustrates the diversity within pyridine derivatives while highlighting the unique properties conferred by the presence of both fluorine and the carboximidamide group in 5-Fluoro-N'-hydroxypyridine-3-carboximidamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.